![molecular formula C17H23N7O2 B14144729 [4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methoxyphenoxy)ethyl]cyanamide CAS No. 312585-16-3](/img/structure/B14144729.png)
[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methoxyphenoxy)ethyl]cyanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methoxyphenoxy)ethyl]cyanamide is a complex organic compound that features a triazine ring substituted with dimethylamino groups and a cyanamide moiety linked to a methoxyphenoxyethyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methoxyphenoxy)ethyl]cyanamide typically involves multiple steps. One common approach is the nucleophilic substitution reaction on a triazine ring. The starting material, 2-chloro-4,6-bis(dimethylamino)-1,3,5-triazine, undergoes substitution with 2-(2-methoxyphenoxy)ethylamine to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions, and in the presence of a base like triethylamine to neutralize the hydrochloric acid by-product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, as well as stringent control of reaction parameters, is crucial in industrial settings.
化学反応の分析
Types of Reactions
[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methoxyphenoxy)ethyl]cyanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The cyanamide group can be reduced to form primary amines.
Substitution: The dimethylamino groups on the triazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products
Oxidation: Formation of 2-(2-formylphenoxy)ethyl]cyanamide or 2-(2-carboxyphenoxy)ethyl]cyanamide.
Reduction: Formation of [4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methoxyphenoxy)ethyl]amine.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, [4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methoxyphenoxy)ethyl]cyanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicine, derivatives of this compound are being explored for their potential as therapeutic agents, particularly in the treatment of diseases where modulation of enzyme activity is beneficial.
Industry
Industrially, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various applications in material science.
作用機序
The mechanism of action of [4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methoxyphenoxy)ethyl]cyanamide involves its interaction with specific molecular targets. The triazine ring can interact with nucleophilic sites on enzymes or proteins, leading to inhibition or activation of their activity. The cyanamide group can form covalent bonds with amino acid residues, altering the function of the target molecule. These interactions can modulate various biochemical pathways, making the compound useful in research and therapeutic applications.
類似化合物との比較
Similar Compounds
- [4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-hydroxyphenoxy)ethyl]cyanamide
- [4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-chlorophenoxy)ethyl]cyanamide
- [4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-nitrophenoxy)ethyl]cyanamide
Uniqueness
What sets [4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methoxyphenoxy)ethyl]cyanamide apart from similar compounds is the presence of the methoxy group, which can undergo unique chemical transformations. This functional group enhances the compound’s solubility and reactivity, making it more versatile for various applications.
特性
CAS番号 |
312585-16-3 |
|---|---|
分子式 |
C17H23N7O2 |
分子量 |
357.4 g/mol |
IUPAC名 |
[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methoxyphenoxy)ethyl]cyanamide |
InChI |
InChI=1S/C17H23N7O2/c1-22(2)15-19-16(23(3)4)21-17(20-15)24(12-18)10-11-26-14-9-7-6-8-13(14)25-5/h6-9H,10-11H2,1-5H3 |
InChIキー |
NCLNBCDHPDYSBL-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=NC(=NC(=N1)N(CCOC2=CC=CC=C2OC)C#N)N(C)C |
溶解性 |
6.3 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


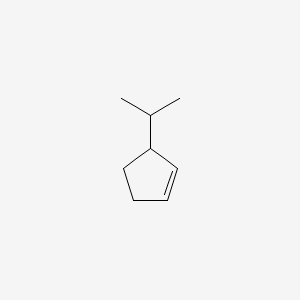
![6-{[(E)-(7-bromo-4-oxo-4H-chromen-3-yl)methylidene]amino}-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14144648.png)
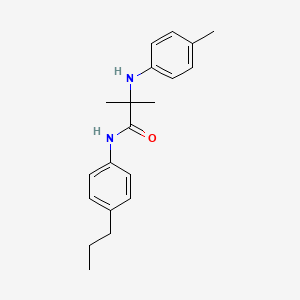
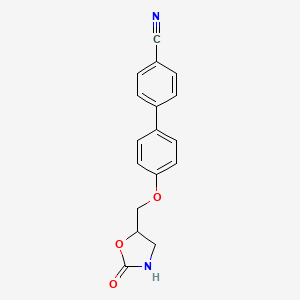

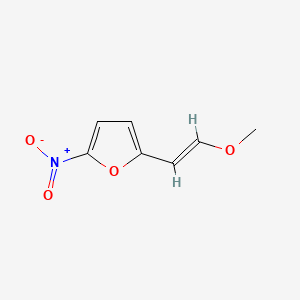
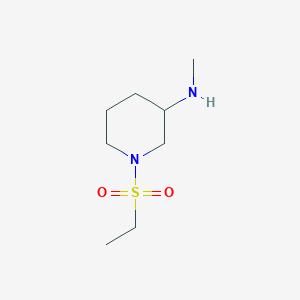
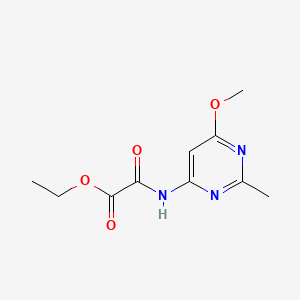

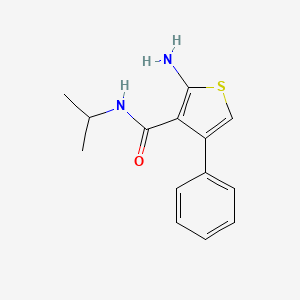
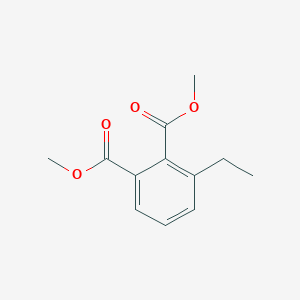
![(R)-methyl-[2-[methyl(phenyl)phosphanyl]phenyl]-phenylphosphane](/img/structure/B14144725.png)
![4-(2-bromophenyl)-8,9-dimethyl-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B14144733.png)
![3-[4-[Tert-butyl(dimethyl)silyl]oxyphenyl]propanal](/img/structure/B14144741.png)
